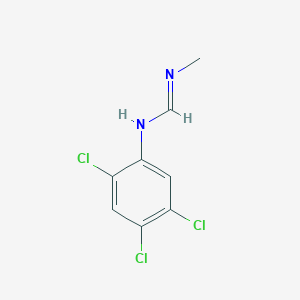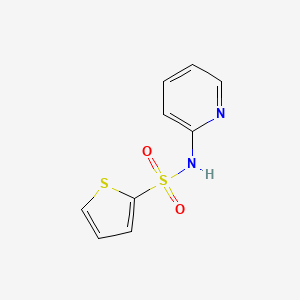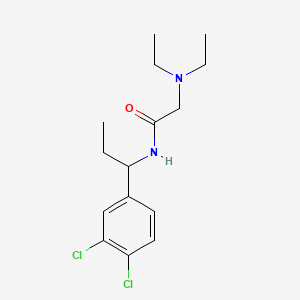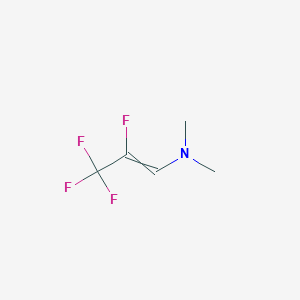
1-Penten-3-yne, 5-bromo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-yne, 5-bromo-2-methyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to the penten-3-yne backbone. The molecular formula for this compound is C6H7Br.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Penten-3-yne, 5-bromo-2-methyl- can be synthesized through various organic reactionsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the addition of the bromine atom to the alkyne structure .
Industrial Production Methods: Industrial production of 1-Penten-3-yne, 5-bromo-2-methyl- often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Penten-3-yne, 5-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-Penten-3-yne, 5-bromo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-yne, 5-bromo-2-methyl- involves its interaction with various molecular targets. The triple bond in the alkyne structure can participate in cycloaddition reactions, forming new ring structures. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions are crucial in the compound’s reactivity and its applications in synthesis .
Comparison with Similar Compounds
- 1-Penten-3-yne, 2-methyl-
- 5-Bromo-1-pentene
- 5-Bromo-2-methyl-2-pentene
Comparison: 1-Penten-3-yne, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the alkyne backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Similar compounds may lack either the bromine or the methyl group, resulting in different chemical properties and reactivity .
Properties
CAS No. |
50783-64-7 |
|---|---|
Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
5-bromo-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Br/c1-6(2)4-3-5-7/h1,5H2,2H3 |
InChI Key |
OZFGWPFQRKEGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)


